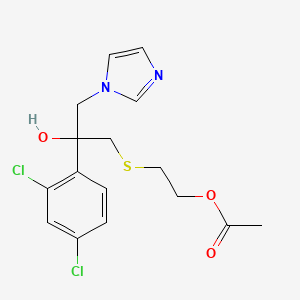![molecular formula C8H9N3 B12932212 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 59718-12-6](/img/structure/B12932212.png)
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyridazine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine typically involves cyclization reactions. One common method includes the reaction of 1,2,3,4-tetrahydro-2-(2-chloroethyl)-5,7-dimethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine-1,4-dione with 1-phenylpiperazine in xylene under reflux conditions . The crude product is then filtered and crystallized from ethanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity.
化学反応の分析
Types of Reactions: 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with kinase pathways, which are crucial in cell signaling and cancer progression .
類似化合物との比較
Pyrrolopyrazine Derivatives: These compounds also contain a fused pyrrole and pyrazine ring system and exhibit similar biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds have a pyridazine ring and show a wide range of pharmacological activities.
Uniqueness: 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it a valuable scaffold for drug discovery and the development of new materials.
特性
CAS番号 |
59718-12-6 |
|---|---|
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C8H9N3/c1-5-7-3-9-10-4-8(7)6(2)11-5/h3-4,11H,1-2H3 |
InChIキー |
VXMULGTZFMKMJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=NN=CC2=C(N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


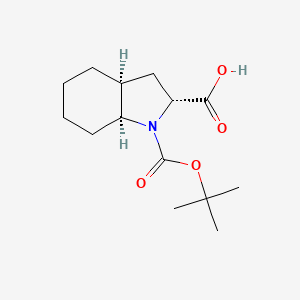
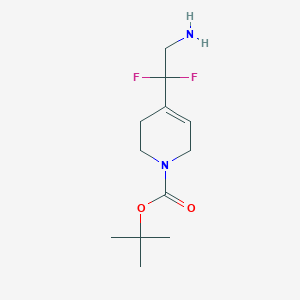
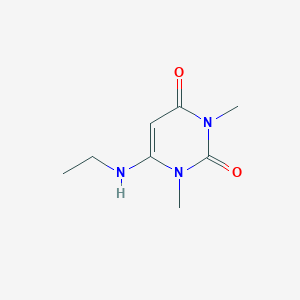
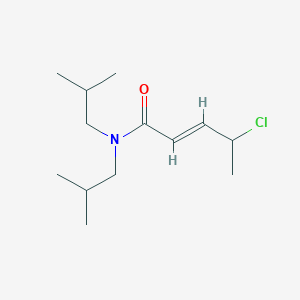
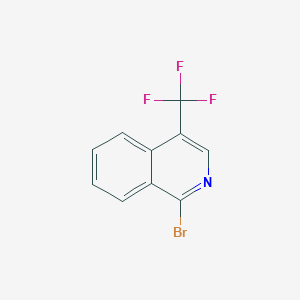
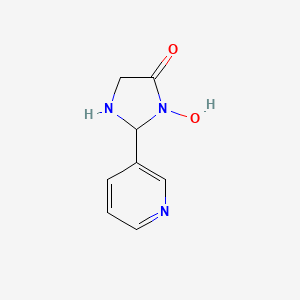
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
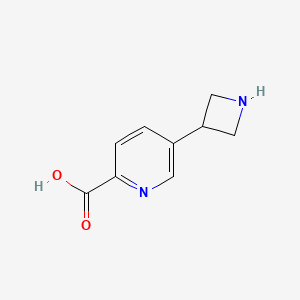
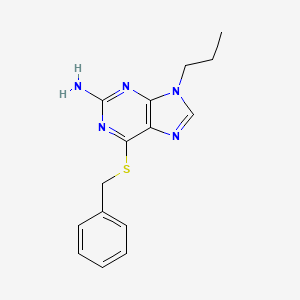
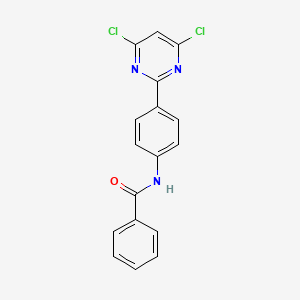
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
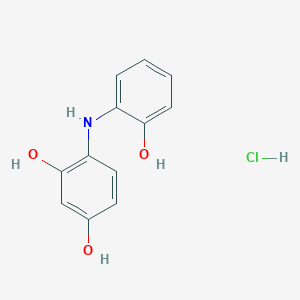
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
